An In-depth Technical Guide to 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1956376-73-0): Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1956376-73-0): Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This fused bicyclic system, an isostere of purine, has been a focal point for the development of novel therapeutic agents across a spectrum of diseases. Its structural rigidity and the ability to be functionalized at various positions allow for the fine-tuning of its physicochemical and pharmacological properties. Derivatives of this scaffold have demonstrated a wide array of activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The introduction of a hydroxyl group at the 3-position and an iodine atom at the 4-position of this scaffold, as in the title compound, is anticipated to modulate its biological profile and provide a handle for further chemical modifications.
Physicochemical Properties
While experimental data for 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol is unavailable, its properties can be predicted based on its structural features and comparison with the parent compound, 1H-pyrazolo[3,4-b]pyridine.[6][7]
Table 1: Predicted Physicochemical Properties of 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol
| Property | Predicted Value | Rationale |
| Molecular Formula | C₆H₄IN₃O | Based on chemical structure |
| Molecular Weight | 261.02 g/mol | Calculated from the molecular formula |
| Appearance | Off-white to pale yellow solid | Typical for similar heterocyclic compounds |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF) | The polar hydroxyl and pyrazole N-H groups will contribute to solubility in polar solvents, while the fused aromatic system will limit aqueous solubility. |
| Melting Point | >250 °C (decomposes) | The presence of intermolecular hydrogen bonding from the hydroxyl and N-H groups is expected to result in a high melting point. |
| pKa | ~7-8 (acidic proton on pyrazole), ~9-10 (phenolic proton) | The pyrazole N-H is weakly acidic, and the 3-hydroxyl group will have phenolic character. |
| LogP | 1.5 - 2.5 | The introduction of iodine will increase lipophilicity compared to the parent 3-hydroxy compound. |
Proposed Synthesis
A plausible synthetic route to 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol would involve a two-step process: first, the synthesis of the parent 1H-pyrazolo[3,4-b]pyridin-3-ol, followed by a regioselective iodination at the 4-position.
Synthesis of 1H-pyrazolo[3,4-b]pyridin-3-ol
The synthesis of the 1H-pyrazolo[3,4-b]pyridin-3-ol core can be achieved through the cyclization of a suitably substituted pyridine precursor. A common method involves the reaction of a 2-chloronicotinonitrile derivative with hydrazine.[8][9]
Experimental Protocol: Synthesis of 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol (A related analog) [8][9]
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Step 1: Starting Material
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Begin with 2,6-dichloro-4-methylnicotinonitrile.
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Step 2: Cyclization
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The nicotinonitrile derivative is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol.
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The reaction mixture is heated under reflux for several hours.
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The nucleophilic attack of hydrazine on the cyano group, followed by intramolecular cyclization and loss of a chlorine atom, leads to the formation of the pyrazolo[3,4-b]pyridine ring system.
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-
Step 3: Work-up and Purification
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Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
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The crude product is washed with a cold solvent (e.g., ethanol) to remove impurities.
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Further purification can be achieved by recrystallization from an appropriate solvent system.
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Proposed Regioselective Iodination
The introduction of an iodine atom at the 4-position of the 1H-pyrazolo[3,4-b]pyridin-3-ol core is the crucial next step. The electron-rich nature of the pyrazolopyridine ring system makes it susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction will be directed by the existing substituents. The hydroxyl group at the 3-position is an activating group and, along with the pyrazole ring, will influence the position of iodination.
Proposed Experimental Protocol: Iodination of 1H-pyrazolo[3,4-b]pyridin-3-ol
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Step 1: Dissolution
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Dissolve 1H-pyrazolo[3,4-b]pyridin-3-ol in a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of acetic acid and water.
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Step 2: Iodinating Agent
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Step 3: Reaction Conditions
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The reaction is typically stirred at room temperature or gently heated to facilitate the substitution.
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The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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-
Step 4: Work-up and Purification
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Once the reaction is complete, the mixture is poured into water or a solution of sodium thiosulfate to quench any unreacted iodine.
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The precipitated product is collected by filtration, washed with water, and dried.
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Purification can be achieved by recrystallization or column chromatography on silica gel.
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Caption: Proposed two-step synthesis of the title compound.
Potential Pharmacological Applications
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[12][13] The structural similarity to the ATP-binding site of many kinases makes this heterocyclic system an ideal starting point for designing targeted therapies.
Potential Therapeutic Targets:
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Tropomyosin Receptor Kinase (TRK) Inhibitors: Derivatives of pyrazolo[3,4-b]pyridine have been investigated as potent inhibitors of TRK, which are implicated in the progression of various cancers.[12][13]
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Topoisomerase IIα Inhibitors: Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as potential inhibitors of topoisomerase IIα, a key enzyme in DNA replication, making them promising candidates for anti-leukemic agents.[5]
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Other Kinase Targets: The versatility of this scaffold allows for its adaptation to target other kinases involved in oncogenic signaling pathways, such as CDKs, GSK-3, and FGFR.[2][5]
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Antimicrobial and Antidiabetic Agents: Beyond oncology, pyrazolo[3,4-b]pyridine derivatives have shown promise as antimicrobial and antidiabetic agents, suggesting a broad therapeutic potential.[14][15]
The introduction of an iodine atom at the 4-position could serve multiple purposes. It may enhance binding affinity to the target protein through halogen bonding and can also serve as a versatile synthetic handle for further derivatization via cross-coupling reactions to explore the structure-activity relationship (SAR) more extensively.
Caption: Potential inhibition of cancer-related signaling pathways.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol is not available, general precautions for handling similar heterocyclic compounds should be followed. These compounds are for research use only and should be handled by trained professionals in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol represents a potentially valuable, yet underexplored, molecule in the landscape of medicinal chemistry. Based on the well-established biological significance of the pyrazolo[3,4-b]pyridine scaffold, this compound holds promise as a versatile intermediate for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition for cancer therapy. The proposed synthetic pathway offers a logical and feasible approach to its preparation. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the therapeutic potential of this and related compounds.
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